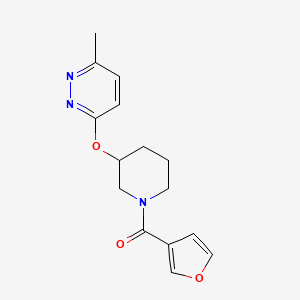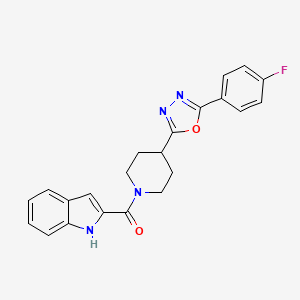
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea
カタログ番号 B2722065
CAS番号:
2034497-03-3
分子量: 325.38
InChIキー: NOZRXGKZLLZUKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "Compound 1" and has been synthesized using various methods.
科学的研究の応用
Synthesis and Biochemical Evaluation
- A series of compounds similar in structure to the queried compound were synthesized and assessed for antiacetylcholinesterase activity. This research aimed at optimizing the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. These studies indicate the potential of such compounds in designing inhibitors for acetylcholinesterase, suggesting applications in the treatment of diseases like Alzheimer's (J. Vidaluc et al., 1995).
Chemical Synthesis Techniques
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was demonstrated for the synthesis of ureas, showcasing a novel synthesis pathway that could be applied for the generation of compounds structurally related to the queried compound. This approach highlights the methodological advancements in synthesizing urea derivatives, which could have implications in various areas of medicinal chemistry (Kishore Thalluri et al., 2014).
Novel Pyridine and Naphthyridine Derivatives
- Research on novel pyridine and naphthyridine derivatives, including reactions with urea derivatives, opens up pathways for creating a diverse array of chemical entities with potential therapeutic applications. The synthesis processes and the resultant compounds could serve as a foundation for developing new drugs or research tools (F. M. Abdelrazek et al., 2010).
Antimicrobial Studies
- Mannich bases "1-[(2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl] urea" and its thiourea derivative, along with their metal complexes, were synthesized and studied for their antimicrobial properties. The structural characterization and antimicrobial screening suggest the potential use of such compounds in developing new antimicrobial agents, indicating a direct application of the queried compound in antimicrobial research (S. Rajeswari et al., 2010).
特性
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c18-12-3-4-13(19)17(12)6-8-21-7-5-15-14(20)16-10-11-2-1-9-22-11/h1-2,9H,3-8,10H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRXGKZLLZUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-[4-[4-[Hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2721982.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)
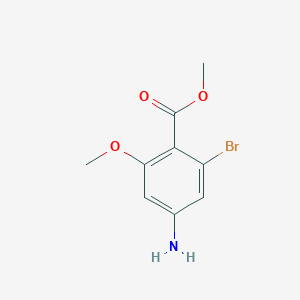
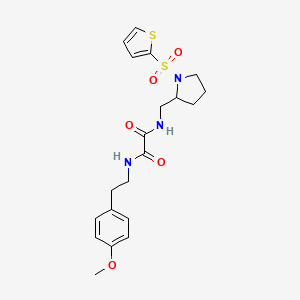
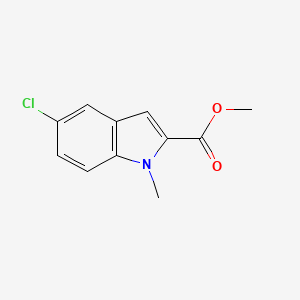
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)
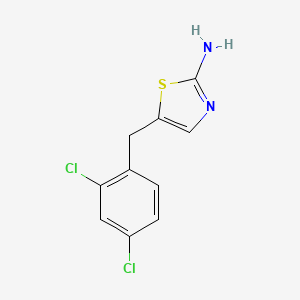


![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)
![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
